Head-to-Head PI3K Isoform Potency: PI3K-IN-28 (6c) vs. Compounds 7b and 8b
PI3K-IN-28 (Compound 6c) demonstrates superior inhibitory potency against PI3K isoforms α, β, and δ compared to closely related structural analogs 7b and 8b from the same synthetic series [1]. Specifically, 6c exhibits IC50 values of 5.8 μM (PI3Kα), 2.3 μM (PI3Kβ), and 7.9 μM (PI3Kδ), whereas 7b yields 19.4, 30.7, and 73.7 μM, and 8b yields 77.5, 53.5, and 121.3 μM, respectively [1]. This quantitative difference establishes 6c as the most potent compound within this fluorinated series [1].
| Evidence Dimension | PI3K isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | PI3Kα: 5.8 μM; PI3Kβ: 2.3 μM; PI3Kδ: 7.9 μM |
| Comparator Or Baseline | Compound 7b: PI3Kα: 19.4 μM; PI3Kβ: 30.7 μM; PI3Kδ: 73.7 μM; Compound 8b: PI3Kα: 77.5 μM; PI3Kβ: 53.5 μM; PI3Kδ: 121.3 μM |
| Quantified Difference | 6c is 3.3x to 31.9x more potent than 7b and 13.4x to 53.4x more potent than 8b across isoforms. |
| Conditions | In vitro phosphatidylinositol 3-kinase (PI3K) enzyme inhibition assay. |
Why This Matters
Selecting PI3K-IN-28 (6c) ensures the highest achievable potency among the reported fluorinated series, directly impacting the concentration required for effective PI3K pathway inhibition in experimental settings.
- [1] Tantawy, A. H., El-Behairy, M. F., Abd-Allah, W. H., Jiang, H., Wang, M.-Q., Marzouk, A. A. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites. J. Med. Chem. 2021, 64, 17468–17485. View Source
